molecular formula C21H20N2O4S B230178 3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide

3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide

Cat. No. B230178
M. Wt: 396.5 g/mol
InChI Key: KMWVZGNELQVWFN-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as a thiazolidinedione, which is a class of compounds that have been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In

Mechanism of Action

The mechanism of action of 3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide is not fully understood. However, studies have shown that it can activate peroxisome proliferator-activated receptor gamma (PPARγ), which is a transcription factor that plays a role in adipocyte differentiation and glucose metabolism. Additionally, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can decrease insulin resistance and improve glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which could make it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-cancer and anti-inflammatory properties, which could make it a potential treatment for various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide. One area of research is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Furthermore, this compound could be modified to improve its efficacy and reduce its toxicity, which could make it a more viable treatment option.

Synthesis Methods

The synthesis of 3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide involves the reaction of 4-methoxybenzaldehyde and 2-aminothiophenol in the presence of acetic acid to form 2-(4-methoxybenzylidene)aminothiophenol. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of triethylamine to form the final compound.

Scientific Research Applications

3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide has been shown to have potential therapeutic properties in various scientific research applications. One of the major areas of research is its anti-cancer properties. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C21H20N2O4S/c1-14-3-7-16(8-4-14)22-19(24)11-12-23-20(25)18(28-21(23)26)13-15-5-9-17(27-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,22,24)/b18-13+

InChI Key

KMWVZGNELQVWFN-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O

Origin of Product

United States

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